![molecular formula C10H4Cl3NO2 B3032613 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-chlorophenyl)- CAS No. 29236-09-7](/img/structure/B3032613.png)
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-chlorophenyl)-
Description
“1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-chlorophenyl)-” is a chemical compound with the molecular formula C4HCl2NO2 . It is also known as 3,4-Dichloro-1H-pyrrole-2,5-dione .
Synthesis Analysis
There are several methods to synthesize this compound. One method involves the use of cholesterol absorption inhibitor ezetimibe, from which several 2-azetidinone derivatives and 1H-pyrrole-2,5-dione derivatives have been successfully synthesized . Another method involves the use of various 1H-pyrrole-2,3-diones .Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The exact structure can be viewed using Java or Javascript .Chemical Reactions Analysis
This compound has been found to significantly inhibit cholesterol uptake in vitro . The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines .Physical And Chemical Properties Analysis
The molecular weight of this compound is 165.96 g/mol . It has a computed XLogP3-AA value of 1 . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts . The boiling point is predicted to be around 371.6±42.0 °C and the density is predicted to be around 1.92±0.1 g/cm3 .properties
IUPAC Name |
3,4-dichloro-1-(4-chlorophenyl)pyrrole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl3NO2/c11-5-1-3-6(4-2-5)14-9(15)7(12)8(13)10(14)16/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZDKNZNPMFFSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(C2=O)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352561 | |
Record name | 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29236-09-7 | |
Record name | 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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